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Compound of Interest

Compound Name: beta-Lactose

Cat. No.: B1674315

A comprehensive review of the impact of different beta-lactose carriers on the dissolution
profiles of various drugs reveals that the physicochemical properties of this common excipient
play a critical role in determining the rate and extent of drug release. Factors such as the
iIsomeric ratio (a- to B-lactose), particle size, surface morphology, and crystalline form of lactose
significantly influence dissolution behavior, offering a versatile tool for formulation scientists to
modulate drug delivery.

The choice of a suitable carrier is a cornerstone of effective oral solid dosage form
development, particularly for optimizing the dissolution of the active pharmaceutical ingredient
(API). Beta-lactose, a disaccharide widely used as a diluent and binder, exists in different
anomeric forms and grades, each imparting unique characteristics to the final formulation.
Understanding the interplay between these lactose variations and drug dissolution is
paramount for ensuring bioavailability and therapeutic efficacy.

Comparative Dissolution Data

The dissolution performance of drugs formulated with different beta-lactose carriers is
summarized below. These studies highlight the significant impact of the carrier's properties on
the drug release profile.
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Drug

Beta-Lactose
Carrier Type

Key Dissolution
T Reference
Findings

Acetaminophen

Pollen-like anhydrous
lactose with varying o/

B ratios

Release rates were

lower for lactose

carriers with a high o/

B ratio. The first-order
release constant

increased with a [
higher proportion of (3-
lactose, which is

attributed to its greater

solubility.

Salbutamol Sulphate

Anhydrous vs. other
lactose grades

(medium, regular)

Anhydrous and
medium lactose
resulted in a more
efficient delivery, with
anhydrous lactose
providing a fine 2]
particle fraction (FPF)
approximately two
times higher than
regular lactose in dry
powder inhaler

formulations.

Salbutamol Sulphate
& Budesonide

InhaLac® 250, 230,
and 120 (different

particle sizes)

For the hydrophilic [3]
drug salbutamol

sulphate, the finest

carrier (InhaLac® 250)
yielded a significantly
higher FPF (44%)
compared to the

coarsest carrier

(InhaLac® 120)

(17%). The effect was

less pronounced for
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the lipophilic drug

budesonide.

Captopril & Amoxicillin

SuperTab® 21AN,
SuperTab® 24AN,
Lactopress®, Lactose
NF

SuperTab® 21AN
tablets showed much
faster dissolution
compared to the other
lactose types.
However, when
diluted with 50%

amoxicillin, the

[4]

differences in drug
dissolution between
the lactoses were

minor.

Quercetin

Highly-porous lactose
vs. conventional a-

lactose

The release rates of
quercetin from highly-
porous lactose tablets

were faster than those

from the conventional
o-lactose carrier, with ]
a higher loading

efficiency observed for

the porous variant

(20.3% vs. 5.2%).

Curcumin

Tablettose® 80,
FlowLac® 100,
GranuLac® 200 in S-
SNEDDS

Solid self-

nanoemulsifying drug
delivery systems (S-
SNEDDS) using these
lactose carriers

showed a significant [6]
improvement in

curcumin solubility
compared to the

curcumin powder

alone.
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All spray-dried
formulations
significantly improved
the release of
flutamide compared to

Spray-dried lactose commercial tablets.

Flutamide

formulations One formulation
released 37% of the
drug in 120 minutes,
whereas the
commercial tablet only

released 11%.

Experimental Protocols

The methodologies employed in the cited studies, while specific to their research goals,
generally follow a standardized workflow for evaluating drug dissolution from beta-lactose
formulations.

Preparation of Drug-Lactose Formulations

A common method for incorporating the drug with the lactose carrier is the wet adsorption
technique. In this method, the drug (e.g., acetaminophen) is dissolved in a suitable solvent like
ethanol. This solution is then mixed with the pollen-like lactose carrier. The mixture is
subsequently centrifuged and dried using nitrogen blowing and vacuum drying to obtain the
final drug-loaded lactose powder.[1] Other methods include physical mixing for dry powder
inhaler formulations[3] and spray drying for creating formulations of poorly soluble drugs like
flutamide.[7]

Tablet Preparation and Dissolution Testing

For tablet formulations, the drug-loaded lactose powders are compressed into tablets.[1] The
dissolution testing is typically performed using a USP-compliant dissolution apparatus (e.g.,
Type I, paddle). The dissolution medium is selected to be physiologically relevant, such as
simulated gastric fluid (SGF) with a pH of 2.0 or 0.1 N hydrochloric acid buffer (pH 1.2).[1][6]
The test is conducted at a controlled temperature, usually 37°C, with a specified stirring speed
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(e.g., 60 rpm or 100 rpm).[1][6] Aliquots of the dissolution medium are withdrawn at
predetermined time intervals, filtered, and then analyzed to determine the concentration of the
dissolved drug.[1]

Analytical Methods

The quantification of the dissolved drug is frequently carried out using UV-Vis
spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][6] For
spectrophotometric analysis, a calibration curve is generated to relate the absorbance to the
drug concentration.

Characterization of Lactose Carriers

Various analytical techniques are employed to characterize the different beta-lactose carriers
and to understand the physical state of the drug within the formulation. These include:

Differential Scanning Calorimetry (DSC): To determine the melting points and assess the
crystalline nature of the lactose and the drug.[1][6][7]

o X-ray Diffraction (XRD): To analyze the crystalline structure of the materials.[1][6]

o Fourier-Transform Infrared Spectroscopy (FTIR): To identify the lactose isomers and check
for any chemical interactions between the drug and the carrier.[1][6]

e Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and surface
morphology of the lactose carriers.[1][7]

Experimental Workflow

The logical flow of a comparative study on the dissolution profiles of drugs with different beta-
lactose carriers can be visualized as follows:
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Caption: Experimental workflow for the comparative study of drug dissolution with different
beta-lactose carriers.

In conclusion, the selection of a specific beta-lactose carrier has a profound and demonstrable
effect on the dissolution characteristics of a drug. By carefully considering the properties of the
lactose, such as its isomeric composition, particle size, and physical form, formulation scientists
can effectively engineer drug products with tailored release profiles to meet specific therapeutic
objectives. The presented data and methodologies provide a framework for the rational
selection of beta-lactose carriers in drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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